molecular formula C14H7ClF3N3OS B2875716 N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951899-78-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2875716
CAS No.: 951899-78-8
M. Wt: 357.74
InChI Key: KYGLEZCDQNJNSN-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide is a useful research compound. Its molecular formula is C14H7ClF3N3OS and its molecular weight is 357.74. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression by controlling the acetylation of histones, which can influence the transcriptional activity of DNA.

Mode of Action

The compound selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity . This interaction results in changes in the acetylation status of histones, thereby influencing the transcriptional activity of genes.

Biochemical Pathways

The activation of p300 HAT activity affects the chromatin remodeling process , a key biochemical pathway that regulates gene expression . By altering the acetylation status of histones, the compound can influence the structure of chromatin and thereby control the accessibility of the DNA to the transcription machinery. This can lead to changes in gene expression and have downstream effects on various cellular processes.

Result of Action

The activation of p300 HAT activity by the compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected. For instance, it has been suggested that some derivatives of the compound may have analgesic effects .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3OS/c15-10-3-2-8(6-9(10)14(16,17)18)19-13(22)7-1-4-11-12(5-7)23-21-20-11/h1-6H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLEZCDQNJNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.